molecular formula C11H7BrClNO2 B13507889 Methyl 5-bromo-4-chloroquinoline-2-carboxylate

Methyl 5-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B13507889
M. Wt: 300.53 g/mol
InChI Key: WLHIOSIOVIWXAB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: It is employed in the development of novel materials with specific properties.

    Chemical Biology: It is used in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research .

Comparison with Similar Compounds

Methyl 5-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as Methyl 8-bromo-4-chloroquinoline-2-carboxylate and Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate While these compounds share a similar core structure, their unique substituents confer different chemical properties and applications

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and versatile reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and materials science. Continued research on this compound and its derivatives holds promise for further advancements in these areas.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 5-bromo-4-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7(13)10-6(12)3-2-4-8(10)14-9/h2-5H,1H3

InChI Key

WLHIOSIOVIWXAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Cl

Origin of Product

United States

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